molecular formula C11H16BrNO B1272725 (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine CAS No. 355815-55-3

(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine

Cat. No.: B1272725
CAS No.: 355815-55-3
M. Wt: 258.15 g/mol
InChI Key: LOIYEWCWRYTAQB-UHFFFAOYSA-N
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Description

(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine is a chemical compound with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol . It is characterized by the presence of a bromobenzyl group and a methoxy-methylethylamine moiety. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Research involving this compound focuses on its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Mechanism of Action

The mechanism of action of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the methoxy-methylethylamine moiety can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIYEWCWRYTAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386002
Record name (3-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355815-55-3
Record name 3-Bromo-N-(2-methoxy-1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355815-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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